7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid
Overview
Description
7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid: is a chemical compound with the molecular formula C8H3BrF2O4. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylic acid group attached to a benzo[d][1,3]dioxole ring system. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole followed by carboxylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted benzo[d][1,3]dioxole derivatives.
- Oxidation reactions produce oxidized benzo[d][1,3]dioxole compounds.
- Reduction reactions result in reduced benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
Chemistry: 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of new drugs. Its unique structure allows for the creation of molecules with specific biological activities .
Industry: The compound is used in the production of dyes and pigments. Its derivatives are also employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: 7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of a carboxylic acid group, which imparts different chemical properties compared to its analogs. This functional group allows for further derivatization and enhances its utility in organic synthesis .
Properties
IUPAC Name |
7-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2O4/c9-4-2-1-3(7(12)13)5-6(4)15-8(10,11)14-5/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCZRNAZJNVYSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)OC(O2)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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